molecular formula C12H9FN2O2 B8378156 4-Fluoro-3-(2-methyl-4-nitrophenyl)pyridine

4-Fluoro-3-(2-methyl-4-nitrophenyl)pyridine

Cat. No. B8378156
M. Wt: 232.21 g/mol
InChI Key: MZOLIBLLKFSXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(2-methyl-4-nitrophenyl)pyridine is a useful research compound. Its molecular formula is C12H9FN2O2 and its molecular weight is 232.21 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

4-fluoro-3-(2-methyl-4-nitrophenyl)pyridine

InChI

InChI=1S/C12H9FN2O2/c1-8-6-9(15(16)17)2-3-10(8)11-7-14-5-4-12(11)13/h2-7H,1H3

InChI Key

MZOLIBLLKFSXAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=C(C=CN=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Intermediate 19A (340 mg, 1.483 mmol) in tetrafluoroboric acid (1 mL, 7.65 mmol) at −10° C. was added sodium nitrite (179 mg, 2.60 mmol) in small portions, keeping the temperature below −5° C. After the addition was complete, the mixture was stirred at 0° C. for 45 min and then warmed slowly to room temperature over a period of 30 min to decompose the preparation of diazonium salt. The temperature of the mixture was rose to 30-35° C. and nitrogen was evolved for about 30 min. The resulting mixture was cooled to −10° C. and neutralized with 1M sodium hydroxide precooled to 0-5° C. The mixture was extracted with ethyl acetate (2×25 mL), washed with cooled water (25 mL), and dried over magnesium sulfate. The crude material was purified by silica gel chromatography (40 g ISCO column, eluting with 100% hexanes to 100% CH2Cl2) to provide Intermediate 19B (60 mg, 0.258 mmol, 17.42% yield) as a yellow solid. MS (ES): m/z=233.0 [M+H]+. 1H NMR (400 MHz, MeOD) δ ppm 2.34 (s, 3 H) 7.44 (dd, J=9.66, 5.65 Hz, 1 H) 7.55 (d, J=8.28 Hz, 1 H) 8.20 (dd, J=8.16, 2.13 Hz, 1 H) 8.28 (d, J=2.26 Hz, 1 H) 8.57 (d, J=9.79 Hz, 1 H) 8.70 (dd, J=7.65, 5.65 Hz, 1 H).
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
179 mg
Type
reactant
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
17.42%

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